molecular formula C20H24N2O4S B2681677 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946222-00-0

4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2681677
CAS No.: 946222-00-0
M. Wt: 388.48
InChI Key: BAYOPAXGQFEPSJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 4-methoxy-2-methyl-substituted benzene sulfonamide group linked to a 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl moiety.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-7-8-16(13-18(15)22)21-27(24,25)19-10-9-17(26-3)12-14(19)2/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOPAXGQFEPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, sulfonamide linkage, and methoxy substitution. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 4-hydroxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . The quinoline ring may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzene Sulfonamide Moiety

The benzene sulfonamide group’s substitution pattern critically influences physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituents (Benzene Ring) Molecular Weight Melting Point (°C) Key Structural Features
Target Compound 4-OCH₃, 2-CH₃ 404.48* Not reported Methoxy (electron-donating), methyl
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24) -SO₂NH₂ (methanesulfonamide) 272.33 236–237 Simple sulfonamide, no aromatic ring
4-Fluoro-2-methyl-N-(1-propanoyl-...) (G512-0390) 4-F, 2-CH₃ 376.45 Not reported Fluoro (electron-withdrawing), methyl
2,5-Dimethoxy-N-(1-propanoyl-...) (G512-0338) 2-OCH₃, 5-OCH₃ 404.48 Not reported Dual methoxy groups
2,5-Dimethyl-N-(1-propanoyl-...) (BE46566) 2-CH₃, 5-CH₃ 372.48 Not reported Dual methyl groups

*Calculated from molecular formula in .

  • Electron-Donating vs.
  • Steric Effects : The 2-methyl group in the target compound may introduce steric hindrance, reducing binding affinity compared to smaller substituents (e.g., unmodified sulfonamides like Compound 24).

Variations in the 1,2,3,4-Tetrahydroquinolin-7-yl Group

The 1-propanoyl group in the target compound is conserved in analogs like BE46566 and G512-0390.

Impact on Physicochemical Properties

  • Solubility: Methoxy groups (target compound, G512-0338) improve aqueous solubility compared to nonpolar methyl groups (BE46566) but reduce logP relative to fluoro-substituted analogs (G512-0390).
  • Melting Points : High melting points (>200°C) are common in this class (e.g., 236–237°C for Compound 24), suggesting crystalline solid states conducive to formulation.

Biological Activity

4-Methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chemical Formula : C19H24N2O3S
  • Molecular Weight : 364.47 g/mol
  • CAS Number : 946222-00-0

The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide. For instance:

  • Cell Lines Tested : Compounds containing similar structures were tested against various human cancer cell lines including cervical HeLa cells and gastric adenocarcinoma AGS cells.
  • IC50 Values : The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL. Notably, one derivative showed the highest activity against the AGS cell line with significant induction of apoptosis through both extrinsic and intrinsic pathways .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Induction of cell cycle arrest in the subG0 phase.
  • Mitochondrial Membrane Depolarization : This leads to the activation of apoptotic pathways.
  • Caspase Activation : Increased activity levels of caspases (caspase-8 and -9), which are critical in the apoptotic process.

Table 1 summarizes the effects observed in a study involving similar sulfonamide derivatives:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AHeLa0.89Apoptosis
Compound BAGS5.00Cell Cycle Arrest
Compound CHL-609.63Caspase Activation

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives:

  • Study on Perfusion Pressure : A study evaluated the effects of benzene sulfonamides on coronary resistance using isolated rat heart models. Results indicated that certain derivatives significantly decreased perfusion pressure, suggesting cardiovascular implications .
  • Molecular Docking Studies : Computational studies have shown that these compounds may interact with specific proteins involved in cancer progression, providing a basis for further drug development .

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